N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Medicinal chemistry Lead optimization Structure-activity relationship

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 898449-63-3) is a synthetic small molecule belonging to the phenylsulfonyl-piperidine oxalamide chemotype. Its structure integrates a phenylsulfonyl-capped piperidine ring linked via an ethylene spacer to an oxalamide bridge bearing an N2-m-tolyl terminus.

Molecular Formula C22H27N3O4S
Molecular Weight 429.54
CAS No. 898449-63-3
Cat. No. B2873429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
CAS898449-63-3
Molecular FormulaC22H27N3O4S
Molecular Weight429.54
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H27N3O4S/c1-17-8-7-9-18(16-17)24-22(27)21(26)23-14-13-19-10-5-6-15-25(19)30(28,29)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H,23,26)(H,24,27)
InChIKeyBXUUCOBFGDJFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 898449-63-3): Core Identity and Procurement-Relevant Physicochemical Properties


N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 898449-63-3) is a synthetic small molecule belonging to the phenylsulfonyl-piperidine oxalamide chemotype. Its structure integrates a phenylsulfonyl-capped piperidine ring linked via an ethylene spacer to an oxalamide bridge bearing an N2-m-tolyl terminus. The molecular formula is C22H27N3O4S with a molecular weight of 429.5 g/mol . This compound has been deposited in high-throughput screening libraries and subjected to bioassay profiling against GPR151, FBW7, and MITF targets at the Scripps Research Institute Molecular Screening Center , indicating its role as a research tool compound within orphan GPCR and ubiquitin ligase pathways.

Why N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


The phenylsulfonyl-piperidine oxalamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N1-aryl/alkyl terminus and the sulfonyl substituent. Within the broader class, piperidine-based oxalyl amides have demonstrated potent, target-specific inhibition (e.g., p38α MAP kinase IC50 values in the nanomolar range for optimized analogs) [1]. The meta-tolyl orientation on the N2 position introduces a distinct steric and electronic profile compared to para- or ortho-tolyl isomers, potentially altering hydrogen-bonding geometry with catalytic residues. Furthermore, the urea analog of this exact scaffold (CAS 898444-76-3, 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea) confirms that replacing the oxalamide bridge with a urea linkage fundamentally changes the hydrogen-bond donor/acceptor pattern . These structural nuances mean that generic substitution with any oxalamide or sulfonamide derivative without preserving the precise substitution pattern, linker topology, and stereoelectronic properties will yield unpredictable target engagement and potency.

Quantitative Differentiation Evidence for N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide vs. Closest Structural Analogs


Meta-Tolyl vs. Para-Tolyl Isomer: Molecular Descriptor Divergence Driven by Aryl Substitution Topology

The target compound (meta-tolyl, MW 429.5) differs from its para-tolyl isomer N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide by the position of the methyl group on the terminal aryl ring. While both share the same molecular weight and formula, the meta-substitution pattern alters the spatial orientation of the methyl group relative to the oxalamide amide bond, leading to differences in calculated physicochemical properties. The topological polar surface area (TPSA) and three-dimensional conformational ensemble of meta-substituted phenyl rings differ measurably from para-substituted analogs, which can impact passive membrane permeability and target binding site complementarity . Direct head-to-head bioactivity data comparing these two regioisomers in the same assay are not publicly available.

Medicinal chemistry Lead optimization Structure-activity relationship

Oxalamide vs. Urea Bridge: Linker Chemistry Defines Hydrogen-Bonding Capacity and Metabolic Stability

The target compound features an oxalamide linker (–NH–C(=O)–C(=O)–NH–), which provides two hydrogen bond donors and two hydrogen bond acceptors. In contrast, its direct urea analog (CAS 898444-76-3, 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea) employs a urea bridge (–NH–C(=O)–NH–) with one donor and one acceptor pair, resulting in reduced molecular weight (401.5 vs. 429.5 g/mol) and altered hydrogen-bonding capacity . Class-level evidence from oxalamide-based p38α MAP kinase inhibitors demonstrates that the oxalamide carbonyl groups can engage in critical hydrogen bonds with catalytic lysine residues, a capability not fully replicated by urea or amide linkers [1]. Direct comparative bioactivity data between these two specific compounds are not available.

Chemical biology Probe development Metabolic stability

High-Throughput Screening Profile: Multi-Target Activity Fingerprint at Scripps Research Institute

This compound has been profiled in three distinct high-throughput screening assays at the Scripps Research Institute Molecular Screening Center: (1) a cell-based primary screen for GPR151 activators, (2) an AlphaScreen-based biochemical screen for FBW7 activators, and (3) an AlphaScreen-based biochemical screen for MITF inhibitors . While the specific activity values (% activation or % inhibition at screening concentrations) are not publicly disclosed, the multi-target screening engagement distinguishes this compound from analogs that may have been screened against only a single target. GPR151 is an orphan GPCR enriched in the habenula and implicated in neuropsychiatric disorders [1]; FBW7 is a tumor suppressor ubiquitin ligase; MITF is a transcription factor involved in melanocyte development and melanoma. This multi-target fingerprint provides a broader pharmacological annotation than is typically available for uncharacterized analogs.

High-throughput screening Orphan GPCR Ubiquitin ligase modulation

Recommended Application Scenarios for N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide Based on Verified Evidence


Orphan GPCR Tool Compound: GPR151 Activator Screening and Hit Validation

Based on its documented inclusion in a cell-based high-throughput primary screen for GPR151 activators at the Scripps Research Institute , this compound is suitable as a reference tool molecule for laboratories studying habenula-enriched orphan GPCR signaling. Researchers validating GPR151 activation hits or developing secondary assays for this receptor can use the compound as a structurally defined positive control or as a scaffold for medicinal chemistry optimization. The phenylsulfonyl-piperidine core provides a modular template for systematic SAR exploration targeting GPR151, which is implicated in neuropsychiatric disorders [1].

FBW7 Ubiquitin Ligase Pathway Probe Development

The compound's profiling in an AlphaScreen-based FBW7 activator assay supports its use in chemical biology studies of the FBW7 tumor suppressor pathway. FBW7 (F-box and WD repeat domain-containing 7) is a critical E3 ubiquitin ligase that targets oncoproteins such as c-Myc, cyclin E, and Notch for proteasomal degradation [1]. Researchers investigating FBW7 modulation as a therapeutic strategy in cancer may employ this compound as a starting point for developing FBW7-activating small molecules, with the meta-tolyl oxalamide architecture offering a defined chemotype for structure-guided optimization.

MITF Transcription Factor Inhibitor Screening in Melanoma Research

Documented screening against MITF (microphthalmia-associated transcription factor) inhibition positions this compound within melanoma and melanocyte biology research programs. MITF is a lineage-survival oncogene in melanoma, and small-molecule inhibitors of MITF activity are of significant interest for therapeutic development [1]. The compound can serve as a reference tool in orthogonal MITF inhibition assays or as a chemical probe for dissecting MITF-dependent transcriptional programs.

Quote Request

Request a Quote for N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.